molecular formula C8H6FNO4 B1418567 Methyl 3-fluoro-5-nitrobenzoate CAS No. 883987-72-2

Methyl 3-fluoro-5-nitrobenzoate

Cat. No. B1418567
M. Wt: 199.14 g/mol
InChI Key: BMUQWLIUUPZAOK-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-5-nitrobenzoate” is a chemical compound with the CAS Number: 883987-72-2 . It has a molecular weight of 199.14 and its IUPAC name is methyl 3-fluoro-5-nitrobenzoate . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as 5-methyl-2-nitrobenzoic acid, has been achieved through the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . This process is considered environmentally friendly due to its high selectivity of substrates and green nitrating process .


Molecular Structure Analysis

The InChI code for “Methyl 3-fluoro-5-nitrobenzoate” is 1S/C8H6FNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-5-nitrobenzoate” is a solid at room temperature . It has a boiling point of 50-52 degrees Celsius .

Scientific Research Applications

Synthesis Processes

  • Methyl 3-fluoro-5-nitrobenzoate is used in various synthesis processes. For example, an efficient and environmentally friendly nitration process for synthesizing 5-methyl-2-nitrobenzoic acid employs nitration of methyl 3-methylbenzoate, highlighting the use of similar compounds in green chemistry processes (Mei, Yao, Yu, & Yao, 2018).

Building Blocks for Heterocyclic Synthesis

  • Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to methyl 3-fluoro-5-nitrobenzoate, serve as multireactive building blocks for heterocyclic oriented synthesis. This includes the creation of various nitrogenous cycles, demonstrating the compound's role in the synthesis of complex heterocycles used in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Organic Chemistry Research

  • In organic chemistry research, the synthesis of related compounds, like 5-fluoro-2-nitrobenzoic acid, is fundamental. This synthesis process often involves multiple steps, including nitration and recrystallization, and is crucial for understanding reaction mechanisms and developing new synthetic methods (Miller & Mitchison, 2004).

Solubility and Chemical Property Analysis

  • Studies also focus on determining the solute descriptors of related compounds, like 2-methyl-3-nitrobenzoic acid, in various solvents. This research is significant for predicting solubility in organic solvents and understanding the physical and chemical properties of these compounds (Hart et al., 2017).

Synthetic Methodologies

  • The synthesis of compounds like 2-Fluoro-4-nitrobenzoic acid, which share structural similarities with methyl 3-fluoro-5-nitrobenzoate, are improved through various methodologies. These methodologies focus on high yield, cost-effectiveness, and quality, highlighting the ongoing efforts to optimize chemical synthesis processes (Xu, Xu, & Zhu, 2013).

Applications in Fluorescent Labeling

  • Derivatives of nitrobenzoic acid, like 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, are used as fluorescent labeling reagents in high-performance liquid chromatography. This application is vital for sensitive detection in biochemical analysis (Watanabe & Imai, 1981).

Safety And Hazards

“Methyl 3-fluoro-5-nitrobenzoate” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUQWLIUUPZAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656052
Record name Methyl 3-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-5-nitrobenzoate

CAS RN

883987-72-2
Record name Methyl 3-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-fluoro-5-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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